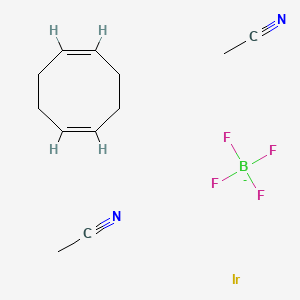
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: is an organometallic compound with the molecular formula C12H18BF4IrN2 . It is a yellow powder that is widely used in various fields of chemistry due to its unique properties and reactivity . This compound is particularly notable for its role as a catalyst in organic synthesis and its applications in industrial chemistry .
作用机制
Target of Action
This compound is often used as a catalyst in organic synthesis
Mode of Action
As a catalyst, it likely facilitates chemical reactions by lowering the activation energy or altering the mechanism of the reaction . .
Result of Action
As a catalyst, it likely facilitates chemical reactions without being consumed in the process . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MFCD28144566. For instance, the compound is sensitive to air and should be stored under argon gas . .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium trichloride with 1,5-cyclooctadiene and acetonitrile in the presence of a tetrafluoroborate salt . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
IrCl3+C8H12+2CH3CN+NaBF4→[Ir(C8H12)(CH3CN)2]BF4+3NaCl
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity . The process involves careful control of the reaction environment to prevent contamination and degradation of the product.
化学反应分析
Types of Reactions: Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or to metallic iridium.
Substitution: The acetonitrile ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of the desired ligand and a suitable solvent.
Major Products Formed:
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium complexes or metallic iridium.
Substitution: New iridium complexes with different ligands.
科学研究应用
Chemistry:
Material Science: It is used in the preparation of thin films and coatings for electronic and optical applications.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals due to its unique reactivity and ability to form stable complexes with biological molecules.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and intermediates for various industrial processes.
LED Manufacturing: The compound is used in the synthesis of materials for light-emitting diodes (LEDs).
相似化合物的比较
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Similar in structure and reactivity but with rhodium instead of iridium.
Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: Lacks the acetonitrile ligands, leading to different reactivity and applications.
Uniqueness: Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is unique due to the presence of both acetonitrile and 1,5-cyclooctadiene ligands, which provide a balance of stability and reactivity. This makes it particularly effective as a catalyst in various chemical reactions .
属性
CAS 编号 |
32679-03-1 |
|---|---|
分子式 |
C12H18BF4IrN2- |
分子量 |
469.31 g/mol |
IUPAC 名称 |
acetonitrile;cycloocta-1,5-diene;iridium;tetrafluoroborate |
InChI |
InChI=1S/C8H12.2C2H3N.BF4.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3,4)5;/h1-2,7-8H,3-6H2;2*1H3;;/q;;;-1; |
InChI 键 |
MPKOISRNESCABF-UHFFFAOYSA-N |
手性 SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[Ir] |
SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Ir] |
规范 SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate](/img/structure/B6309725.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6309727.png)
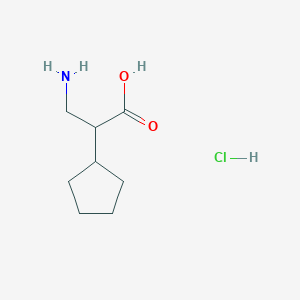

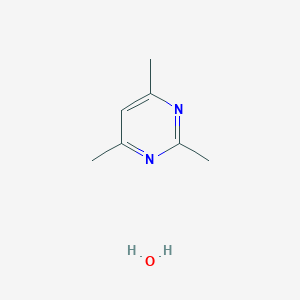
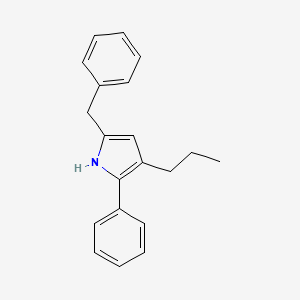
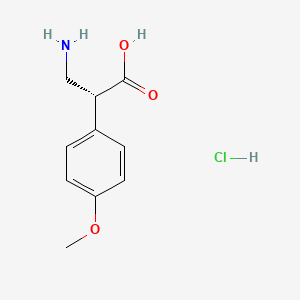
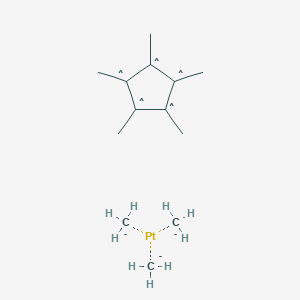
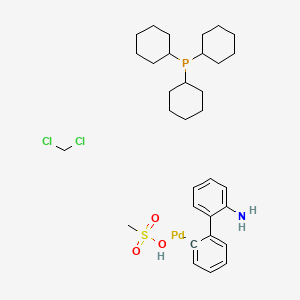
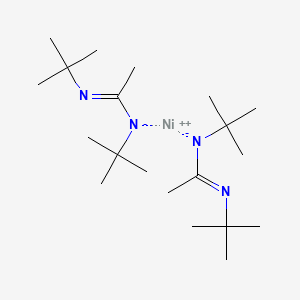
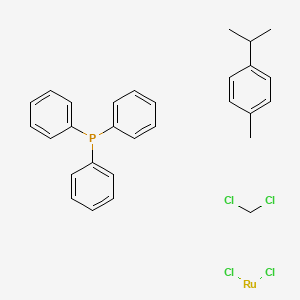

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)
